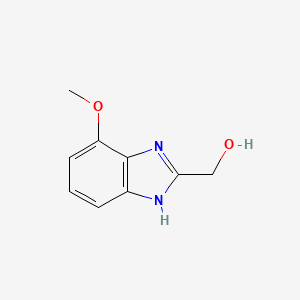

2-(Hydroxymethyl)-4-methoxybenzimidazole

Description

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

(4-methoxy-1H-benzimidazol-2-yl)methanol |

InChI |

InChI=1S/C9H10N2O2/c1-13-7-4-2-3-6-9(7)11-8(5-12)10-6/h2-4,12H,5H2,1H3,(H,10,11) |

InChI Key |

HAMRMOPTWLNZMV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxymethyl 4 Methoxybenzimidazole and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Benzimidazole (B57391) Moiety

Retrosynthetic analysis of the target molecule, 2-(hydroxymethyl)-4-methoxybenzimidazole, reveals a primary disconnection strategy that simplifies the complex heterocyclic structure into more readily available starting materials. The most logical approach involves breaking the two C-N bonds of the imidazole (B134444) ring, a common strategy for benzimidazole synthesis. nih.govenpress-publisher.com

This disconnection cleaves the molecule into two key synthons:

An aromatic diamine synthon: A substituted o-phenylenediamine that carries the methoxy (B1213986) group at the correct position. For the target molecule, this is the 3-methoxy-1,2-phenylenediamine synthon.

A two-carbon (C2) synthon: A synthon that provides the C2 carbon and its hydroxymethyl substituent. The most direct synthetic equivalent for this is glycolic acid or its derivatives.

This retrosynthetic pathway is advantageous as it allows for the regiochemistry of the aromatic ring to be established before the formation of the heterocyclic ring, thus ensuring the final placement of the methoxy group at the C4 position.

Development and Optimization of Synthetic Routes

Building on the retrosynthetic analysis, various synthetic routes have been developed. These routes focus on the efficient formation of the benzimidazole ring with complete control over the positioning of the substituents.

The cornerstone of the synthesis is the condensation reaction between an o-phenylenediamine and a carboxylic acid, a method known as the Phillips benzimidazole synthesis. enpress-publisher.com In this case, 3-methoxy-1,2-phenylenediamine is reacted with glycolic acid. The reaction is typically carried out under acidic conditions (e.g., refluxing in dilute hydrochloric acid) which facilitates the dehydration and subsequent cyclization to form the imidazole ring.

The regiochemical outcome—the formation of the 4-methoxy isomer instead of the 7-methoxy isomer—is controlled by the nucleophilic attack of the two non-equivalent amino groups of the diamine. The amino group at the C2 position (para to the methoxy group) is generally more nucleophilic than the amino group at the C1 position (meta to the methoxy group) due to electronic effects. However, the initial condensation and cyclization can lead to a mixture of isomers. The specific isomer, 4-methoxy or 7-methoxy, is dictated by the starting diamine. Using 3-methoxy-1,2-phenylenediamine ensures the methoxy group is positioned at what will become the C4 or C7 position of the benzimidazole ring.

The regioselective placement of the methoxy group is achieved not during the cyclization, but during the synthesis of the key precursor, 3-methoxy-1,2-phenylenediamine. The synthesis of this intermediate ensures the methoxy group's final position. A common synthetic route starts with a commercially available methoxyaniline, such as 2-methoxyaniline. Nitration of this precursor, followed by reduction of the nitro group, yields the desired 1,2-diamine. For example, the nitration of 2-methoxyaniline would be directed by the existing substituents to place a nitro group at a position that, upon reduction, yields 3-methoxy-1,2-phenylenediamine. This precursor-based strategy is the most effective method for guaranteeing the C4-methoxy regiochemistry in the final product.

The introduction of the hydroxymethyl group at the C2 position is a chemoselective process achieved by the choice of the reacting partner for the diamine. The term stereoselective is not applicable here as the C2 carbon of the final product is not a chiral center. The selection of glycolic acid as the C2 synthon directly and selectively incorporates the required -CH₂OH functionality into the 2-position during the cyclization reaction. This method is highly efficient as it avoids the need for post-cyclization functionalization of the C2 position, which can be challenging and may require protecting groups.

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot and green methodologies for benzimidazole synthesis. mdpi.com One-pot synthesis involves adding all reactants (the diamine, the carboxylic acid or aldehyde, and a catalyst) into a single reaction vessel, simplifying the procedure and minimizing waste. nih.govresearchgate.netbohrium.com

Green chemistry approaches focus on reducing the environmental impact of the synthesis. niscpr.res.in Key improvements include:

Alternative Energy Sources : Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. mdpi.comglobalresearchonline.netpreprints.org Ultrasonic irradiation is another energy-efficient alternative. ichem.md

Green Solvents : Replacing hazardous solvents with environmentally benign alternatives like water or ethanol is a central principle. niscpr.res.in Some procedures have been developed under solvent-free conditions. globalresearchonline.net

Catalysis : The use of reusable or heterogeneous catalysts, such as ZnFe₂O₄ nanoparticles or various Lewis acids, can replace stoichiometric amounts of corrosive mineral acids, making the process more sustainable. mdpi.comichem.md

The following table compares conventional and green synthetic approaches for benzimidazole formation.

| Parameter | Conventional Method (e.g., Phillips Synthesis) | Green Method (e.g., Microwave-Assisted) |

|---|---|---|

| Energy Source | Conventional reflux/heating | Microwave Irradiation |

| Solvent | Mineral acids (e.g., 4N HCl) | Ethanol, Water, or Solvent-free |

| Catalyst | Stoichiometric acid | Catalytic Lewis acids, reusable nanoparticles |

| Reaction Time | Several hours | 5-30 minutes mdpi.compreprints.org |

| Yield | Moderate to good | Good to excellent mdpi.com |

| Work-up | Neutralization, extraction | Simple filtration or extraction with green solvents |

Synthesis of Key Intermediates

The successful synthesis of 2-(hydroxymethyl)-4-methoxybenzimidazole relies heavily on the efficient preparation of its precursors.

3-Methoxy-1,2-phenylenediamine : This is the most critical precursor for establishing the correct substitution pattern. Its synthesis typically begins with a suitably substituted nitroaniline. For instance, starting from 2-methoxy-6-nitroaniline, a catalytic hydrogenation reaction, often using palladium on carbon (Pd/C) as a catalyst, can effectively reduce the nitro group to an amine, yielding the desired diamine. chemicalbook.comchemicalbook.com The purity of this intermediate is vital to prevent the formation of isomeric byproducts.

Glycolic Acid : This α-hydroxy acid serves as the source for the C2 carbon and the hydroxymethyl group. It is a bulk chemical that is widely available commercially and is typically used without further purification. Its simple structure and high reactivity under acidic condensation conditions make it an ideal C2 synthon for this synthesis.

Design and Preparation of Substituted o-Phenylenediamines

The core benzimidazole structure is formed through the cyclization of an o-phenylenediamine with a carboxylic acid or its derivative. For the target compound, 2-(hydroxymethyl)-4-methoxybenzimidazole, the required precursor is 2-amino-3-methoxyaniline. A common and effective strategy for the synthesis of such unsymmetrically substituted o-phenylenediamines involves the nitration of a suitable aniline precursor followed by the selective reduction of the nitro group.

A plausible synthetic route to 2-amino-3-methoxyaniline begins with the nitration of 3-methoxyaniline. The directing effects of the amino and methoxy groups on the aromatic ring will influence the position of the incoming nitro group. Following nitration, the resulting 3-methoxy-2-nitroaniline is then subjected to a reduction step to convert the nitro group into an amino group, yielding the desired 2-amino-3-methoxyaniline.

Table 1: Key Transformations in the Synthesis of 2-amino-3-methoxyaniline

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nitration | 3-Methoxyaniline, Nitrating agent (e.g., HNO₃/H₂SO₄) | 3-Methoxy-2-nitroaniline |

| 2 | Reduction | 3-Methoxy-2-nitroaniline, Reducing agent (e.g., H₂/Pd/C, Sn/HCl) | 2-Amino-3-methoxyaniline |

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes to anilines due to its high efficiency and clean reaction profile. Various catalysts can be employed, with palladium on carbon (Pd/C) being a common choice. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or methanol. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

For instance, the catalytic hydrogenation of a related compound, 3-nitro-4-methoxy-acetanilide, to 3-amino-4-methoxy-acetanilide has been reported to proceed with high conversion and selectivity using a modified skeletal Ni catalyst. google.com Similar conditions, with appropriate optimization, could be applied to the reduction of 3-methoxy-2-nitroaniline. The reaction parameters, including temperature, pressure, and catalyst loading, would need to be carefully controlled to ensure complete reduction of the nitro group without affecting other functional groups in the molecule.

Synthesis of Carboxylic Acid or Aldehyde Precursors Bearing the Hydroxymethyl Moiety

The second key component for the synthesis of 2-(hydroxymethyl)-4-methoxybenzimidazole is a C1 synthon that already contains the hydroxymethyl group. This can be either a carboxylic acid or an aldehyde. A straightforward and efficient approach involves the use of glycolic acid (hydroxyacetic acid).

The condensation of o-phenylenediamines with glycolic acid provides a direct route to 2-(hydroxymethyl)benzimidazoles. This reaction is typically carried out by heating the two reactants, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. For example, the synthesis of 1H-benzimidazol-2-yl-methanol has been achieved by refluxing o-phenylenediamine and glycolic acid in dimethylformamide (DMF). nih.gov The reaction mixture is then neutralized to precipitate the product.

Table 2: Condensation Reaction for the Formation of the Benzimidazole Core

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Amino-3-methoxyaniline | Glycolic acid | Heat, suitable solvent (e.g., DMF or polyphosphoric acid) | 2-(Hydroxymethyl)-4-methoxybenzimidazole |

Alternatively, a hydroxymethyl-substituted aldehyde could be used as the precursor. The synthesis of such aldehydes can be achieved through various methods, including the reduction of the corresponding carboxylic acid or ester. For instance, the reduction of a vanillin derivative, where the phenol group is first hydroxyalkylated, followed by the reduction of the aldehyde group using sodium borohydride (NaBH₄), yields a diol containing a hydroxymethyl group. africanjournalofbiomedicalresearch.com A similar strategy could be adapted to produce a suitable aldehyde precursor for the benzimidazole synthesis.

Process Intensification and Scalability Considerations for Research Applications

For the synthesis of 2-(hydroxymethyl)-4-methoxybenzimidazole on a larger scale for research purposes, considerations of process intensification and scalability become crucial. Process intensification aims to develop safer, more efficient, and more sustainable manufacturing processes. cetjournal.it A key strategy in this regard is the transition from traditional batch processing to continuous flow chemistry.

Continuous flow reactors offer several advantages for the multi-step synthesis of heterocyclic compounds, including improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to handle hazardous reagents and intermediates more safely. ijprajournal.com For the synthesis of 2-(hydroxymethyl)-4-methoxybenzimidazole, each of the key steps—nitration, reduction, and condensation—could potentially be adapted to a continuous flow process.

Nitration: Aromatic nitrations are often highly exothermic and can pose safety risks in large-scale batch reactors. Continuous flow microreactors can mitigate these risks by providing superior heat exchange and minimizing the reaction volume at any given time.

Catalytic Hydrogenation: The reduction of the nitro group can also be performed in a continuous flow setup using a packed-bed reactor containing the solid-supported catalyst. This allows for efficient catalyst utilization and simplifies the work-up procedure.

Condensation: The final cyclization step can also be carried out in a flow reactor, potentially at elevated temperatures to accelerate the reaction rate and improve throughput.

Furthermore, the integration of Process Analytical Technology (PAT) is essential for ensuring process robustness and scalability. PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters and quality attributes in real-time. pharmtech.comafricanjournalofbiomedicalresearch.comnih.govgoogle.com For the synthesis of 2-(hydroxymethyl)-4-methoxybenzimidazole, techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and chromatography could be employed to monitor the progress of each reaction, identify the formation of intermediates and byproducts, and ensure the desired product quality. nih.gov This real-time data allows for immediate process adjustments, leading to improved consistency and yield, and facilitates a more seamless scale-up from the laboratory to pilot or production scale.

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxymethyl 4 Methoxybenzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms in the molecule. For benzimidazole (B57391) derivatives, the aromatic protons typically appear in the range of 7-8 ppm. researchgate.net The methylene (B1212753) protons of the hydroxymethyl group are expected at approximately 3.8-4.0 ppm, while the N-H proton of the benzimidazole ring can be observed as a singlet between 12.5 and 13.6 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. In 2-substituted benzimidazoles, the C2 carbon signal is typically shifted to higher frequencies compared to the unsubstituted benzimidazole. mdpi.com

Interactive Data Table: Predicted NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| Methylene CH₂ | 3.8 - 4.0 | 50 - 60 |

| Imidazole (B134444) NH | 12.5 - 13.6 | - |

| Methoxy (B1213986) OCH₃ | ~3.8 | ~55 |

| C2 (imidazole) | - | >150 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of 2-(Hydroxymethyl)-4-methoxybenzimidazole is expected to display several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxymethyl group and the N-H stretching of the imidazole ring. researchgate.netnih.gov The aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. The C=N stretching of the imidazole ring is expected in the 1620-1580 cm⁻¹ region. researchgate.net Furthermore, the C-O stretching of the hydroxymethyl group and the methoxy group would likely be observed in the 1250-1000 cm⁻¹ range.

Interactive Data Table: Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3400 - 3200 (broad) |

| N-H Stretch (imidazole) | 3400 - 3200 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=N Stretch (imidazole) | 1620 - 1580 |

| C-O Stretch (alcohol/ether) | 1250 - 1000 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. beilstein-journals.org For 2-(Hydroxymethyl)-4-methoxybenzimidazole (C₉H₁₀N₂O₂), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for benzimidazoles involve the cleavage of the substituent at the 2-position and the rupture of the imidazole ring. The loss of the hydroxymethyl group (CH₂OH) or water (H₂O) from the molecular ion are also plausible fragmentation steps.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole derivatives typically exhibit characteristic absorption bands in the UV region. For a related compound, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, three major absorption bands were observed at 229, 262, and 326 nm. mdpi.com The absorption maxima (λ_max) are influenced by the chromophoric system of the benzimidazole ring and the electronic effects of its substituents. The methoxy and hydroxymethyl groups can cause shifts in these absorption bands compared to the unsubstituted benzimidazole.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. For a similar compound, 2-(4-Methoxyphenyl)-1H-benzimidazole, the dihedral angle between the benzimidazole ring system and the substituted phenyl ring was found to be 34.12 (6)°. researchgate.net The analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the supramolecular assembly in the solid state. researchgate.net In many benzimidazole structures, intermolecular N—H⋯N hydrogen bonds are observed, often forming chains or more complex networks. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if chiral synthesis is explored)

Chiroptical spectroscopy, particularly circular dichroism (CD), is essential for the analysis of chiral molecules. If 2-(Hydroxymethyl)-4-methoxybenzimidazole were synthesized in an enantiomerically enriched or pure form, CD spectroscopy would be used to confirm its enantiomeric purity and determine its absolute configuration. beilstein-journals.org As the target molecule itself is not chiral, this technique would only be applicable if a chiral center were introduced, for example, through derivatization or the synthesis of a chiral analog. The exploration of chiral synthesis for related compounds has been a subject of interest in the literature. nih.govnih.gov

Mechanistic in Vitro Biological Target Identification and Biochemical Pathway Analysis

Investigation of Enzyme Inhibition Mechanisms

No publicly available data exists on the inhibitory effects or kinetic profile of 2-(Hydroxymethyl)-4-methoxybenzimidazole on acetylcholinesterase or butyrylcholinesterase.

There is no published research detailing the inhibitory activity of 2-(Hydroxymethyl)-4-methoxybenzimidazole against lipoxygenase enzymes, including 12-Lipoxygenase.

Information regarding the kinase inhibition profile and selectivity of 2-(Hydroxymethyl)-4-methoxybenzimidazole is not available in the scientific literature.

There are no studies available that investigate the interaction of 2-(Hydroxymethyl)-4-methoxybenzimidazole with DNA polymerase or its effects on replication fidelity.

No research has been published on the role of 2-(Hydroxymethyl)-4-methoxybenzimidazole in the activity of phosphoribosyltransferase enzymes involved in cobamide biosynthesis.

Characterization of Receptor Modulatory Activity

There is no available data on the receptor modulatory activities of 2-(Hydroxymethyl)-4-methoxybenzimidazole.

N-methyl-D-aspartate (NMDA) Receptor Subtype Selectivity (e.g., NR2B) and Antagonism Mechanisms

The benzimidazole (B57391) scaffold is a key feature in a novel series of compounds identified as selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. nih.govresearchgate.net Compounds related to this class, such as ifenprodil, are known to selectively inhibit NMDA receptors that contain the NR2B subunit. researchgate.net This antagonism is non-competitive and may involve an unusual mechanism that increases proton inhibition of the receptor. researchgate.net The exploration of substituents on the benzimidazole core has led to the identification of compounds with high potency for NR2B, often demonstrating pIC₅₀ values greater than 7, while maintaining selectivity against the NR2A subunit (pIC₅₀ < 4.3). researchgate.net The antidepressant effects of NR2B antagonists are thought to be linked to the upregulation of the brain's reward circuitry. nih.gov While specific antagonism data for 2-(Hydroxymethyl)-4-methoxybenzimidazole is not detailed, the activity of related benzimidazole-2-carboxamide derivatives highlights the importance of this chemical structure for achieving NR2B selectivity. nih.gov

Angiotensin II Receptor Antagonism at a Molecular Level

Benzimidazole derivatives have been extensively investigated as non-peptide antagonists for the Angiotensin II (AII) receptor, particularly the AT₁ subtype. nih.govnih.gov The development of these compounds has been crucial in distinguishing between AT₁ and AT₂ receptor subtypes. nih.gov Molecular modeling studies have been used to propose a binding model for this class of antagonists to the AT₁ receptor. nih.gov The antagonism at the receptor level can be complex, potentially involving not just receptor binding kinetics but also additional binding sites. nih.gov For instance, certain substituted benzimidazoles show varying selectivity ratios for AT₁ versus AT₂ receptors. nih.gov While Losartan is a prototypical imidazole-based antagonist for AT₁ receptors, various benzimidazole compounds have been designed and synthesized, leading to highly active AII antagonists. nih.govnih.gov Systematic variation of substituents on the benzimidazole ring has shown that modifications at different positions can result in compounds with receptor activity in the low nanomolar range. nih.gov

Table 1: Potency of Select Angiotensin II Receptor Antagonists This table is representative of the antagonist class and not specific to 2-(Hydroxymethyl)-4-methoxybenzimidazole.

| Compound Type | Receptor Target | Reported Affinity / Potency |

|---|---|---|

| AT2R antagonist 1 (compound 21) | AT₂R | Ki of 29 nM |

| EMA401 (Olodanrigan) | AT₂R | IC₅₀ of 10 nM (inhibits capsaicin (B1668287) responses) |

| CGP-42112 | AT₂R (Agonist) | Ki of 0.24 nM |

| TD-0212 | AT₁ | pKi of 8.9 |

Hedgehog (Hh) Signaling Pathway Modulation at the Smoothened (Smo) Protein

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. nih.govnih.gov The G protein-coupled receptor Smoothened (Smo) is a pivotal component and a key drug target within this pathway. nih.govwikipedia.org When Hh ligands bind to the Patched (Ptch) receptor, the inhibition of Smo is relieved, allowing it to transduce the signal. nih.govnih.gov Research into 2-methoxybenzamide (B150088) derivatives, which are structurally related to 2-(Hydroxymethyl)-4-methoxybenzimidazole, has shown them to be potent Hh pathway inhibitors. nih.gov These compounds have demonstrated the ability to block the Hh pathway with nanomolar IC₅₀ values, and their mechanism involves preventing the Sonic hedgehog (Shh)-induced translocation of Smo into the primary cilium. nih.gov The activation of Smo is a complex, two-step process that involves not only its localization to the cilium but also a subsequent activation step. researchgate.net The regulation of Smo is further controlled by post-translational modifications like phosphorylation and ubiquitination. nih.govfrontiersin.org

Anti-aggregation Mechanisms (e.g., Amyloid-beta Anti-aggregation)

The misfolding and aggregation of amyloid-beta (Aβ) peptides are central to the pathology of Alzheimer's disease. frontiersin.orgfrontiersin.org The process involves the formation of toxic oligomers and the deposition of amyloid plaques in the brain. frontiersin.org Various natural and synthetic compounds are being investigated for their ability to interfere with this aggregation cascade. frontiersin.org The mechanisms of inhibition often involve direct interaction with the Aβ peptide, masking hydrophobic residues and thereby preventing aggregation. frontiersin.org While specific studies on 2-(Hydroxymethyl)-4-methoxybenzimidazole's effect on Aβ aggregation are not available, the general strategy for anti-amyloid treatments focuses on reducing Aβ production, decreasing the plaque burden, and promoting Aβ clearance. frontiersin.org

Mechanisms of Action in Antimicrobial Contexts (e.g., targeting ribosomal RNA, bacterial enzymes)

The ribosome is a primary target for a diverse range of antibiotics. nih.gov These antimicrobial agents function by binding to functionally important regions of the ribosome, thereby interfering with protein synthesis. nih.gov A common mechanism of bacterial resistance involves the enzymatic modification of ribosomal RNA (rRNA), particularly through methylation by methyltransferase enzymes. nih.govresearchgate.netrsc.org These modifications can prevent antibiotics from binding to their target sites on the 23S rRNA of the large ribosomal subunit. nih.gov For example, methylation at specific nucleotides like A2058 can confer resistance to multiple classes of antibiotics. researchgate.net Conversely, the absence of certain intrinsic methylations can also lead to reduced antibiotic susceptibility. nih.gov While the benzimidazole structure is found in some antimicrobial agents, the specific mechanism of 2-(Hydroxymethyl)-4-methoxybenzimidazole in targeting bacterial ribosomes or enzymes has not been fully elucidated.

Investigation of Interactions with Biological Macromolecules (e.g., nucleic acids, proteins)

Benzimidazole-based compounds have been shown to interact with key biological macromolecules, including nucleic acids and proteins. Studies have demonstrated that the binding mode of benzimidazole compounds to DNA can vary from intercalation to groove-binding, depending on the specific structure and size of the compound. nih.gov Certain benzylvanillin-benzimidazole conjugates have been found to bind to the minor groove region of DNA primarily through hydrophobic interactions. researchgate.net In addition to nucleic acids, proteins are also significant targets. The benzimidazole class of drugs, for example, is known to act by binding to β-tubulin proteins, which destabilizes microtubules. nih.gov Molecular dynamics simulations have helped to identify key amino acid residues, such as E198, that are vital for the interaction between benzimidazoles and β-tubulin. nih.gov

Structure Activity Relationship Sar Studies of 2 Hydroxymethyl 4 Methoxybenzimidazole Derivatives

Rational Design of Analogs for Systematic SAR Exploration

The rational design of analogs is a cornerstone of medicinal chemistry, allowing for a systematic evaluation of how specific structural changes impact a molecule's interaction with its biological target. medcraveonline.com For the 2-(hydroxymethyl)-4-methoxybenzimidazole scaffold, this involves targeted modifications at several key positions to probe the electronic, steric, and hydrophobic requirements for optimal activity.

The 2-(hydroxymethyl) group is a critical site for modification due to its chemical reactivity and potential for hydrogen bonding. researchgate.net Its hydroxyl group can act as both a hydrogen bond donor and acceptor, which is often crucial for anchoring the molecule within a receptor's binding pocket.

Oxidation: Oxidation of the primary alcohol to an aldehyde (2-formyl-4-methoxybenzimidazole) or a carboxylic acid (4-methoxybenzimidazole-2-carboxylic acid) introduces different electronic and hydrogen bonding capabilities. An aldehyde can act as a hydrogen bond acceptor, while a carboxylic acid can be an acceptor and a strong donor, and it can be ionized at physiological pH, which may influence solubility and cell permeability.

Esterification and Etherification: Converting the hydroxyl group to an ester or an ether modulates the molecule's lipophilicity and steric bulk. Esterification, for instance, can create prodrugs that are cleaved in vivo to release the active alcohol. Etherification with various alkyl or aryl groups can explore the size and nature of the binding pocket.

Replacement with other groups: Replacing the hydroxymethyl moiety with other alkyl or aryl groups can drastically alter the compound's profile. For example, substituting it with a simple methyl or ethyl group would increase lipophilicity and remove the hydrogen bonding capacity, helping to determine the necessity of this interaction for biological activity. researchgate.net

Table 1: SAR of Modifications at the C2-Hydroxymethyl Group

| Modification Type | Resulting Group | Potential Impact on Activity |

|---|---|---|

| Oxidation | Aldehyde, Carboxylic Acid | Alters hydrogen bonding, introduces ionizable group. |

| Esterification | Ester (e.g., -CH₂OAc) | Increases lipophilicity, potential for prodrug design. |

| Etherification | Ether (e.g., -CH₂OCH₃) | Increases lipophilicity, probes steric tolerance. |

The 4-methoxy group is another key feature, influencing the electronic properties of the benzene (B151609) ring and potentially participating in specific interactions with the target.

Varying Alkoxy Chain Length: Altering the methoxy (B1213986) group to an ethoxy, propoxy, or larger alkoxy group systematically probes the size of the hydrophobic pocket in the target protein. This can enhance van der Waals interactions and improve binding affinity if the pocket can accommodate the larger groups.

Halogenation on the Methoxy Group: While less common, modifications like creating a trifluoromethoxy (-OCF₃) group can dramatically alter the electronic properties. The -OCF₃ group is a strong electron-withdrawing group and is highly lipophilic, which can influence metabolic stability and binding.

Bioisosteric Replacement: Replacing the methoxy group with bioisosteres like a hydroxyl (-OH), amino (-NH₂), or methylthio (-SCH₃) group can assess the importance of the oxygen atom and its hydrogen bond accepting capability. Studies on related benzimidazole (B57391) scaffolds have shown that replacing a methoxy with a hydroxy group can have a variable effect, sometimes having no impact on binding affinity while at other times being vital for activity. researchgate.net

Modifying the benzene portion of the benzimidazole core allows for fine-tuning of the molecule's electronic and lipophilic properties. The nature, size, and position of substituents can significantly impact activity. documentsdelivered.com

Halogenation: Introducing halogens (F, Cl, Br, I) at positions 5, 6, or 7 can enhance membrane permeability and introduce new points for halogen bonding. The position is critical; for example, a substituent at the 5-position might have a different effect than one at the 7-position due to proximity to the other functional groups.

Alkylation: Adding small alkyl groups like methyl or ethyl can increase lipophilicity and introduce favorable steric interactions. Studies on related benzimidazoles have shown that methyl substituents can enhance thermal stability. nih.gov

Table 2: Influence of Benzene Ring Substituents on Activity

| Substituent (Position) | Type | General Effect on Properties |

|---|---|---|

| Halogen (e.g., 5-Cl) | Electron-withdrawing | Increases lipophilicity, potential for halogen bonding. |

| Alkyl (e.g., 6-CH₃) | Electron-donating | Increases lipophilicity and steric bulk. |

The imidazole (B134444) ring contains two nitrogen atoms, N1 and N3. The N1 nitrogen bears a hydrogen atom that can act as a hydrogen bond donor. Substitution at this position removes this capability and allows for the introduction of various groups to explore the surrounding space of the binding site.

N-Alkylation/N-Benzylation: Adding alkyl (e.g., methyl, isobutyl) or benzyl (B1604629) groups at the N1 position can increase lipophilicity and introduce steric bulk. nih.gov The choice of substituent can be critical; for instance, replacing a small methyl group with a larger or more flexible alkyl chain can lead to a significant change in activity. nih.gov This position is often targeted to improve pharmacokinetic properties.

N-Acylation: Introducing acyl groups can also modulate the electronic properties and introduce additional hydrogen bond acceptors.

N-Sulfonylation: The incorporation of an N-sulfonyl group can introduce potent hydrogen bond accepting moieties and significantly alter the molecule's three-dimensional conformation.

A modern approach in drug design involves creating hybrid molecules by combining the 2-(hydroxymethyl)-4-methoxybenzimidazole scaffold with other known pharmacophores. nih.gov This strategy aims to create multifunctional molecules that can interact with multiple targets or with different sites on a single target, potentially leading to enhanced efficacy or a novel mechanism of action. nih.gov For example, linking the benzimidazole core to a pharmacophore known to inhibit a specific enzyme could create a dual-action agent. This can be achieved by attaching the second pharmacophore to the N1 nitrogen or by modifying the C2-hydroxymethyl group into a suitable linker.

Quantitative Correlation of Structural Modifications with Biological Target Interactions and Mechanistic Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For 2-(hydroxymethyl)-4-methoxybenzimidazole derivatives, QSAR studies are essential for understanding the precise contributions of different structural modifications. biointerfaceresearch.com

By calculating a range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) for a series of synthesized analogs, a predictive model can be built. researchgate.netresearchgate.net

Descriptor Analysis: A QSAR model can reveal which properties are most influential for activity. For example, the model might show that activity is positively correlated with the octanol-water partition coefficient (logP), indicating that more lipophilic compounds are more potent. Conversely, a negative correlation with a steric descriptor for a particular position would suggest that smaller substituents are preferred.

Predictive Modeling: A statistically robust QSAR model (validated by high R², Q², and external prediction accuracy) can be used to predict the activity of virtual, unsynthesized compounds. nih.gov This allows chemists to prioritize the synthesis of analogs that are most likely to be highly active, saving time and resources.

Mechanistic Insight: QSAR models can provide insights into the mechanism of action. If activity is strongly correlated with electronic descriptors like the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energies, it may suggest that electronic interactions like charge transfer are critical for binding to the biological target.

For instance, a hypothetical QSAR equation might look like: pIC₅₀ = 0.6logP - 0.2V + 1.5*σ + 3.4 Where pIC₅₀ is the measure of biological activity, logP represents lipophilicity, V is the molar volume (a steric descriptor), and σ is the Hammett constant (an electronic descriptor). This model would suggest that high lipophilicity and strong electron-withdrawing character enhance activity, while large steric bulk is detrimental.

Elucidation of Key Pharmacophoric Elements and Steric/Electronic Requirements for Optimized Activity

The exploration of the structure-activity relationship (SAR) for benzimidazole derivatives is crucial in medicinal chemistry for the rational design of more potent and selective therapeutic agents. nih.gov For the specific scaffold of 2-(hydroxymethyl)-4-methoxybenzimidazole, while direct and extensive SAR studies on its derivatives are not widely published, general principles derived from broader studies on substituted benzimidazoles can provide significant insights into the key pharmacophoric elements and the steric and electronic requirements that likely govern its biological activity. nih.govrroij.com

The benzimidazole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. rsc.org The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. nih.gov Key positions for substitution that significantly influence the activity of benzimidazole-based compounds are the N-1, C-2, C-4, C-5, C-6, and C-7 positions.

Key Pharmacophoric Elements:

A pharmacophore represents the essential spatial arrangement of molecular features necessary for biological activity. For 2-(hydroxymethyl)-4-methoxybenzimidazole derivatives, the core pharmacophoric elements can be deduced from the parent structure and general SAR knowledge of the benzimidazole class.

The Benzimidazole Core: This fused ring system acts as a rigid scaffold, positioning the substituents in a defined spatial orientation for optimal interaction with the target receptor or enzyme. The aromatic nature of the ring system can engage in π-π stacking and hydrophobic interactions.

The 2-(Hydroxymethyl) Group: The -CH₂OH group at the C-2 position is a critical feature. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the biological target. The methylene (B1212753) (-CH₂) group provides a degree of conformational flexibility. Conversion of the hydroxymethyl group to other functionalities, such as an ether or an amino group, has been shown in related structures to significantly impact activity, underscoring its importance as a pharmacophoric element. nih.gov

The 4-Methoxy Group: The methoxy (-OCH₃) group at the C-4 position influences the electronic properties and lipophilicity of the molecule. The oxygen atom can act as a hydrogen bond acceptor. The methyl group can participate in hydrophobic interactions. The position of the methoxy group on the benzene ring is also critical, as different isomers can exhibit varied biological profiles.

The N-H of the Imidazole Ring: The acidic proton on the imidazole nitrogen can act as a hydrogen bond donor. Alkylation or substitution at this position is a common strategy in benzimidazole drug design to modulate physicochemical properties and target interactions.

Steric and Electronic Requirements for Optimized Activity:

The optimization of biological activity for derivatives of 2-(hydroxymethyl)-4-methoxybenzimidazole would involve a systematic modification of its structure to probe the steric and electronic requirements of its biological target.

Steric Requirements:

C-2 Position: The size and shape of the substituent at the C-2 position are often critical. While the hydroxymethyl group is relatively small, increasing the steric bulk at this position can either enhance or diminish activity depending on the topology of the target's binding site. For instance, replacing the hydroxymethyl group with larger aromatic or heterocyclic rings is a common strategy in the development of benzimidazole-based agents. rroij.com

Benzene Ring Substituents: The steric bulk of substituents on the benzene part of the benzimidazole ring also plays a significant role. The introduction of bulky groups can lead to steric hindrance, preventing the molecule from fitting into the binding pocket of the target. Conversely, in some cases, bulky groups may be necessary to achieve optimal interactions.

Electronic Requirements:

Influence of Substituents on the Benzene Ring: The electronic nature of substituents on the benzene ring can significantly modulate the activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the benzimidazole ring system, which in turn can affect its binding affinity to the target. For example, in some series of benzimidazole derivatives, electron-donating groups at the 2-position have been found to enhance interactions with viral enzymes. rroij.com

Hydrogen Bonding Potential: As mentioned, the hydroxymethyl group and the imidazole N-H are key hydrogen bonding features. The strength and geometry of these hydrogen bonds are crucial for molecular recognition and binding. Modifications that alter this hydrogen-bonding capacity, such as esterification of the hydroxyl group or substitution on the imidazole nitrogen, would be expected to have a profound effect on activity.

In a study of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides, a 2-hydroxy-4-methoxy-substituted derivative demonstrated selective antiproliferative activity against the MCF-7 cell line, highlighting the potential of this substitution pattern for anticancer activity. nih.gov

Computational Chemistry and Molecular Modeling of 2 Hydroxymethyl 4 Methoxybenzimidazole and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules. These methods provide insights into how a molecule will behave in a chemical reaction.

Prediction of Electronic Structure, Charge Distribution, and Reactivity Descriptors (e.g., HOMO/LUMO, electrostatic potential)

The electronic structure of a molecule dictates its reactivity. Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity and polarizability. nih.govnih.gov

For benzimidazole (B57391) derivatives, the HOMO is often localized on the benzimidazole ring system, indicating its electron-donating capability. In contrast, the LUMO is typically distributed across the entire molecule, including any substituents. nih.gov In the case of 2-(Hydroxymethyl)-4-methoxybenzimidazole, the electron-donating methoxy (B1213986) and hydroxymethyl groups would be expected to influence the electron density and energy of these orbitals.

The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution across a molecule. It helps identify regions prone to electrophilic and nucleophilic attack. mdpi.comsemanticscholar.org For benzimidazole structures, negative potential (typically colored red or orange) is concentrated around electronegative atoms like nitrogen and oxygen, marking them as sites for electrophilic attack. nih.govresearchgate.net Positive potential regions (colored blue) are usually found around hydrogen atoms, indicating sites for nucleophilic attack. nih.gov For 2-(Hydroxymethyl)-4-methoxybenzimidazole, the highest negative potential would be anticipated around the oxygen atoms of the methoxy and hydroxymethyl groups and the nitrogen atoms of the imidazole (B134444) ring.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. nih.gov

Table 1: Predicted Global Reactivity Descriptors for a Benzimidazole Analog

| Descriptor | Formula | Predicted Value | Significance |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -5.49 eV semanticscholar.org | Electron-donating capacity |

| LUMO Energy (ELUMO) | - | -1.99 eV semanticscholar.org | Electron-accepting capacity |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.50 eV semanticscholar.org | Chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.75 eV | Resistance to charge transfer |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.74 eV | Tendency to escape electron cloud |

| Electronegativity (χ) | -μ | 3.74 eV | Power to attract electrons |

| Electrophilicity Index (ω) | μ² / 2η | 4.00 eV | Electrophilic nature |

Data derived from a study on a structurally related compound, Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, to illustrate typical values for this class of molecules. semanticscholar.org

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For 2-(Hydroxymethyl)-4-methoxybenzimidazole, flexibility exists primarily through the rotation around the single bond connecting the hydroxymethyl group to the benzimidazole ring.

By systematically rotating this bond and calculating the potential energy at each step, an energy landscape can be mapped. This map reveals the lowest-energy (most stable) conformers. Studies on other substituted benzimidazoles have shown that such computational scans can effectively predict the most probable shapes a molecule will adopt. researchgate.net The preferred conformation will likely be one that minimizes steric hindrance between the hydroxymethyl group and the rest of the benzimidazole scaffold, potentially stabilized by intramolecular hydrogen bonds.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. It is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

Prediction of Ligand-Receptor Binding Modes and Affinities

Docking simulations for various benzimidazole derivatives have been performed against a wide range of biological targets, including enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases, and dihydropteroate (B1496061) synthase (DHPS), a key bacterial enzyme. nih.govresearchsquare.com These studies consistently show that the benzimidazole scaffold can fit snugly into the active sites of these proteins.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the ligand-receptor interaction. Lower binding energy values indicate a more stable complex. Benzimidazole derivatives frequently exhibit favorable binding affinities, often superior to standard reference drugs in computational models. researchsquare.com For example, docking studies of benzimidazole analogues against AChE have shown strong interactions within the enzyme's catalytic site. nih.gov

Table 2: Example Binding Affinities of Benzimidazole Analogs Against Dihydropteroate Synthase (DHPS)

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Benzimidazole Analog 1b | -7.9 |

| Benzimidazole Analog 1d | -7.8 |

| Benzimidazole Analog 2b | -7.7 |

| Benzimidazole Analog 2d | -7.6 |

| Sulfamethoxazole (Standard) | -6.1 |

Data from a molecular docking investigation of benzimidazole analogues against E. coli DHPS, demonstrating their potential for strong binding interactions. researchsquare.com

Identification of Critical Amino Acid Residues for Molecular Recognition

Docking analyses also reveal the specific interactions that stabilize the ligand-receptor complex. For benzimidazole derivatives, binding is typically governed by a combination of interactions:

Hydrogen Bonds: The nitrogen atoms in the imidazole ring and the oxygen atoms in substituents like the hydroxymethyl and methoxy groups of 2-(Hydroxymethyl)-4-methoxybenzimidazole are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Lysine, Arginine, Serine) in a protein's active site. researchsquare.com

π-π Stacking: The aromatic benzimidazole ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as Tryptophan, Tyrosine, and Phenylalanine. nih.gov

Hydrophobic Interactions: The benzene (B151609) portion of the benzimidazole core and any alkyl groups can form hydrophobic interactions with nonpolar residues like Valine, Leucine, and Isoleucine. researchsquare.com

Electrostatic Interactions: Charged residues can interact with polar regions of the ligand, guided by the charge distribution shown in the MEP map. researchsquare.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing a more realistic picture of the ligand-receptor complex than the static view offered by docking. nih.gov By simulating the movements of all atoms in the system, MD can validate the stability of the binding pose predicted by docking and assess the flexibility of the complex. nih.gov

In studies involving benzimidazole derivatives, MD simulations are typically run for tens to hundreds of nanoseconds. mdpi.comnih.gov Key analyses include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound in its initial docked position and the protein structure is not significantly perturbed. Further analysis of Root Mean Square Fluctuation (RMSF) can highlight which parts of the protein and ligand are flexible and which are stable within the binding pocket. These simulations confirm that the interactions identified in docking are maintained in a dynamic, solvated environment. nih.gov

Investigation of Ligand-Target Complex Stability and Dynamic Behavior in a Solvated Environment

Molecular dynamics simulations are instrumental in assessing the stability of a ligand-target complex over time in an environment that mimics physiological conditions. For benzimidazole derivatives, MD simulations have been used to confirm the stability of their binding modes within the active sites of various protein targets. nih.gov These studies typically involve placing the docked ligand-protein complex in a water box with appropriate ions and simulating their movements over nanoseconds.

Analysis of the root-mean-square deviation (RMSD) of the protein and ligand atoms throughout the simulation provides a measure of the complex's stability. A stable complex will exhibit minimal fluctuations in RMSD, indicating that the ligand remains securely bound in its initial predicted pose. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may play a role in ligand binding and recognition. For analogs of 2-(Hydroxymethyl)-4-methoxybenzimidazole, MD simulations would be crucial in verifying that the hydroxymethyl and methoxy substituents contribute positively to the stability of the complex, potentially through the formation of persistent hydrogen bonds or favorable van der Waals interactions with the receptor.

Analysis of Conformational Changes and Water-Mediated Interactions

MD simulations also allow for a detailed analysis of conformational changes in both the ligand and the target protein upon binding. The flexibility of the 2-(hydroxymethyl) group and the orientation of the 4-methoxy group are critical for optimal interaction. MD simulations can track the dihedral angles of these substituents to identify the most energetically favorable conformations within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Statistical Models Correlating Structural Features with Biological Activities

QSAR studies on benzimidazole derivatives have successfully identified key structural features that influence their biological activities. biointerfaceresearch.com These models are typically developed using a training set of compounds with known activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then employed to generate a QSAR equation that correlates a selection of these descriptors with the observed biological activity.

For a series of analogs of 2-(Hydroxymethyl)-4-methoxybenzimidazole, a QSAR model could reveal the quantitative impact of modifying the hydroxymethyl and methoxy groups or substituting other positions on the benzimidazole ring. For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could highlight regions around the molecule where steric bulk or electrostatic charge is favorable or unfavorable for activity. nih.gov The predictive power of a QSAR model is assessed through internal and external validation techniques, ensuring its reliability for predicting the activity of new compounds. biointerfaceresearch.com

Below is an example of a data table that might be generated in a QSAR study of 2-(Hydroxymethyl)-4-methoxybenzimidazole analogs, where descriptors are correlated with biological activity.

| Compound ID | R1-substituent | R2-substituent | LogP | Molar Refractivity | Electronic Energy | Predicted pIC50 | Experimental pIC50 |

| 1 | -CH2OH | -OCH3 | 1.85 | 45.2 | -680.1 | 6.2 | 6.1 |

| 2 | -CH2F | -OCH3 | 1.95 | 42.8 | -702.5 | 6.5 | 6.4 |

| 3 | -CH2OH | -H | 1.50 | 40.1 | -605.3 | 5.8 | 5.9 |

| 4 | -COOH | -OCH3 | 1.70 | 47.9 | -754.8 | 5.5 | 5.6 |

De Novo Design of Potentially More Potent Analogs

De novo drug design utilizes computational algorithms to generate novel molecular structures with a high probability of being active against a specific biological target. mdpi.com This approach can be guided by the structural information of the target's binding site or by a pharmacophore model derived from known active compounds. For 2-(Hydroxymethyl)-4-methoxybenzimidazole, a de novo design strategy could be employed to explore a wider chemical space and identify novel scaffolds that retain the key interaction features of the parent molecule.

Generative models, including those based on deep learning, can construct new molecules atom by atom or fragment by fragment, optimizing them for desired properties such as high binding affinity, good ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility. nih.gov The output of a de novo design process is a library of virtual compounds that can then be prioritized for synthesis and biological evaluation.

Virtual Screening and Library Design Based on Pharmacophore Models

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Pharmacophore-based virtual screening is a popular approach where a pharmacophore model, representing the essential 3D arrangement of functional groups required for biological activity, is used as a query to filter compound databases. nih.gov

A pharmacophore model for analogs of 2-(Hydroxymethyl)-4-methoxybenzimidazole would likely include features such as a hydrogen bond donor (from the hydroxymethyl group), a hydrogen bond acceptor (from the methoxy group and benzimidazole nitrogens), and an aromatic ring. This model could be generated based on the structure of the ligand-target complex or from a set of known active benzimidazole derivatives. The validated pharmacophore model can then be used to screen large virtual libraries, such as the ZINC database, to identify commercially available or synthetically accessible compounds that match the pharmacophoric features. nih.gov The hits from the virtual screen can be further prioritized using molecular docking and other computational methods before being selected for experimental testing.

The following table illustrates a potential pharmacophore model for 2-(Hydroxymethyl)-4-methoxybenzimidazole and its key features.

| Pharmacophore Feature | Functional Group | Distance to Aromatic Center (Å) |

| Hydrogen Bond Donor | -OH of hydroxymethyl | 2.5 - 3.5 |

| Hydrogen Bond Acceptor | -O- of methoxy | 3.0 - 4.0 |

| Hydrogen Bond Acceptor | N of imidazole | 1.5 - 2.5 |

| Aromatic Ring | Benzene ring | 0.0 |

Advanced Applications and Future Research Directions

Development of 2-(Hydroxymethyl)-4-methoxybenzimidazole as a Chemical Probe for Biological Pathway Elucidation

The development of chemical probes is essential for understanding complex biological systems. The structure of 2-(Hydroxymethyl)-4-methoxybenzimidazole is well-suited for its adaptation into a chemical probe. The primary alcohol of the hydroxymethyl group serves as a chemical handle for conjugation to reporter molecules such as fluorophores (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin).

Once functionalized, these probes could be employed in various biological assays to identify and validate protein targets. For instance, a biotinylated derivative could be used in pull-down assays with cell lysates to isolate binding partners, which can then be identified using mass spectrometry. A fluorescently-tagged version could be used in high-content screening and cellular imaging to visualize the subcellular localization of its targets and track dynamic biological processes in real-time. The methoxy (B1213986) group can modulate the compound's solubility and electronic properties, potentially influencing its cell permeability and target-binding affinity.

Table 1: Potential Modifications for Chemical Probe Development

| Modification Site | Attached Moiety | Application |

| 2-(Hydroxymethyl) group | Biotin | Affinity purification, Target identification |

| 2-(Hydroxymethyl) group | Fluorophore (e.g., FITC) | Cellular imaging, Flow cytometry |

| 2-(Hydroxymethyl) group | Photo-affinity label | Covalent capture of binding partners |

| Benzimidazole (B57391) N-H | Alkyl linkers with tags | Diversification for target specificity |

Exploration in Materials Science for Optoelectronic and Sensing Applications

The benzimidazole core is a well-known fluorophore, and its derivatives are increasingly explored for their use in materials science. The conjugated π-system of the benzimidazole ring in 2-(Hydroxymethyl)-4-methoxybenzimidazole provides the basis for interesting photophysical properties, including fluorescence. Research on structurally similar compounds like 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol has demonstrated their utility as fluorescent sensors for specific analytes, such as cyanide ions. researchgate.net This suggests that 2-(Hydroxymethyl)-4-methoxybenzimidazole could be developed into a selective chemosensor.

The electronic properties of the benzimidazole ring, influenced by the electron-donating 4-methoxy group and the 2-hydroxymethyl substituent, could also lead to applications in non-linear optics (NLO). Organic materials with NLO properties are crucial for developing advanced optoelectronic devices, including optical limiters. researchgate.net Future research could involve incorporating this molecule into polymer matrices, such as poly(methyl methacrylate) (PMMA), to create nanofibers or thin films and characterizing their optical and electronic properties. researchgate.net

Table 2: Potential Optoelectronic and Sensing Applications

| Application Area | Underlying Property | Potential Function |

| Chemical Sensing | Fluorescence quenching/enhancement | Detection of specific ions or molecules researchgate.net |

| Non-Linear Optics | Large nonlinear absorption/refraction | Optical limiting for device protection researchgate.net |

| Organic Electronics | π-conjugated system | Component in organic light-emitting diodes (OLEDs) |

Innovative Methodologies for the Synthesis of Complex Benzimidazole Scaffolds

While classical methods for benzimidazole synthesis, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes, are well-established, modern research focuses on developing more efficient, sustainable, and versatile synthetic routes. nih.govsemanticscholar.org For complex scaffolds based on 2-(Hydroxymethyl)-4-methoxybenzimidazole, innovative methodologies could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields for the core condensation reaction. benthamdirect.com

Novel Catalytic Systems: The use of green catalysts, such as SnP2O7 or various nanoparticles (e.g., CuO, ZnO), can facilitate the synthesis under milder, solvent-free conditions, enhancing the environmental friendliness of the process. semanticscholar.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer, scalable, and more reproducible synthesis of benzimidazole derivatives.

Multicomponent Reactions: Designing one-pot, three-component reactions can improve synthetic efficiency by forming multiple bonds in a single step, which is a powerful tool for building molecular complexity. researchgate.net

These advanced synthetic methods are crucial for creating libraries of derivatives based on the 2-(Hydroxymethyl)-4-methoxybenzimidazole scaffold for further screening and application development.

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Discovery

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. benthamdirect.com This makes 2-(Hydroxymethyl)-4-methoxybenzimidazole an excellent starting point for combinatorial chemistry and high-throughput screening (HTS) campaigns aimed at discovering new lead compounds. acs.orgnih.gov

A combinatorial library can be generated by modifying the core structure at several points of diversity:

N1-Substitution: The nitrogen at the 1-position of the imidazole (B134444) ring can be alkylated or arylated.

Hydroxymethyl Group Modification: The -CH2OH group can be oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or amines.

Aromatic Ring Substitution: Further functionalization of the benzene (B151609) ring is possible, though less straightforward.

Liquid-phase combinatorial synthesis (LPCS) using soluble polymer supports like poly(ethylene glycol) (PEG) allows for the rapid generation of large libraries of related compounds with easy purification. acs.org These libraries can then be screened using HTS assays to identify "hits" with desired biological activity. nih.govnih.gov

Table 3: Conceptual Combinatorial Library Design

| Core Scaffold | R1 (at N1-position) | R2 (from -CH2OH group) |

| 4-methoxybenzimidazole | -H, -Methyl, -Ethyl, -Benzyl | -CH2OH, -CHO, -COOH, -CH2-O-Alkyl |

| -Propyl, -Butyl, -Phenyl | -CH2-O-Acyl, -CH2-NH-Alkyl |

Investigation of Emerging Biological Targets and Disease Mechanisms

Benzimidazole derivatives are known to possess a wide spectrum of biological activities, including anticancer, anthelmintic, antiviral, and antihypertensive properties. nih.gov While the specific targets of 2-(Hydroxymethyl)-4-methoxybenzimidazole are not yet defined, its structure suggests several promising avenues for investigation.

Recent studies on methoxy- and hydroxy-substituted benzimidazoles have highlighted their potential as antiproliferative agents. nih.gov The cytotoxic effects of novel benzimidazole-derived metal complexes are also an area of active research, with some complexes showing potent activity against various cancer cell lines. royalsocietypublishing.orgnih.gov Therefore, future research should focus on screening 2-(Hydroxymethyl)-4-methoxybenzimidazole and its derivatives against a panel of cancer cell lines (e.g., breast, lung, colon) to identify potential anticancer activity. nih.gov

Furthermore, given the structural similarities of benzimidazoles to purines, they can interact with a wide array of biomolecules. nih.gov Investigating the compound's effect on emerging targets such as protein kinases, polymerases, or components of the ubiquitin-proteasome system could uncover novel therapeutic applications.

Advanced Bioanalytical Method Development for Detection and Quantification in Complex Biological Matrices (for in vitro studies)

To support in vitro pharmacological studies, robust bioanalytical methods are required for the accurate detection and quantification of 2-(Hydroxymethyl)-4-methoxybenzimidazole in complex biological matrices like cell culture media or microsomal preparations. The development of such methods is a critical step in understanding the compound's stability, metabolism, and cellular uptake.

High-performance liquid chromatography (HPLC) is the cornerstone technique for analyzing benzimidazole compounds. nih.govnih.gov Given the structure of 2-(Hydroxymethyl)-4-methoxybenzimidazole, a reversed-phase HPLC method would be appropriate.

Key considerations for method development include:

Detection: Ultraviolet (UV) detection would be effective due to the strong absorbance of the benzimidazole ring system. For higher sensitivity and selectivity, mass spectrometry (MS) is the preferred choice, leading to LC-MS/MS methods. researchgate.netnih.gov

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction would be necessary to remove interfering substances from the biological matrix and concentrate the analyte before analysis. nih.gov

Validation: The method must be fully validated according to established guidelines to ensure its accuracy, precision, sensitivity, and specificity. nih.gov

Table 4: Summary of Bioanalytical Method Development Parameters

| Parameter | Recommended Approach | Rationale |

| Analytical Technique | Reversed-Phase HPLC, LC-MS/MS | Provides high resolution and sensitivity for benzimidazoles. nih.govresearchgate.net |

| Stationary Phase | C18 column | Suitable for retaining moderately polar compounds. |

| Mobile Phase | Acetonitrile/Methanol and water with buffer | Standard for reversed-phase separation. |

| Detection | DAD (Diode-Array Detector) or MS/MS | DAD provides spectral information; MS/MS offers superior selectivity and sensitivity. nih.govnih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) | Effective for cleanup of complex biological samples. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.